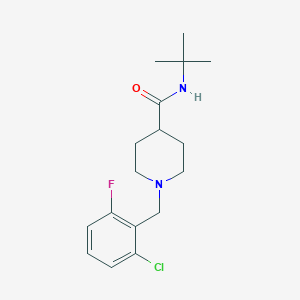
N'-(4-Methylbenzenesulfonyl)-3,5-diphenyladamantane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Methylbenzenesulfonyl)-3,5-diphenyladamantane-1-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methylbenzenesulfonyl)-3,5-diphenyladamantane-1-carbohydrazide typically involves the condensation reaction between 4-methylbenzenesulfonohydrazide and an appropriate carbonyl compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of microwave irradiation has been reported to improve reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methylbenzenesulfonyl)-3,5-diphenyladamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
N’-(4-Methylbenzenesulfonyl)-3,5-diphenyladamantane-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its hydrazone linkage which is known for various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-Methylbenzenesulfonyl)-3,5-diphenyladamantane-1-carbohydrazide involves its interaction with specific molecular targets. The hydrazone linkage in the compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with cellular enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonohydrazide: A precursor in the synthesis of N’-(4-Methylbenzenesulfonyl)-3,5-diphenyladamantane-1-carbohydrazide.
Nicotinic Hydrazide: Another hydrazone compound with similar biological activities.
Isonicotinic Hydrazide: Known for its use in medicinal chemistry and similar synthetic routes.
Uniqueness
N’-(4-Methylbenzenesulfonyl)-3,5-diphenyladamantane-1-carbohydrazide is unique due to its adamantane core, which imparts rigidity and stability to the molecule
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-3,5-diphenyladamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S/c1-22-12-14-26(15-13-22)36(34,35)32-31-27(33)30-18-23-16-28(20-30,24-8-4-2-5-9-24)19-29(17-23,21-30)25-10-6-3-7-11-25/h2-15,23,32H,16-21H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKQOWZXSUYMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CC(C2)(CC(C4)(C3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
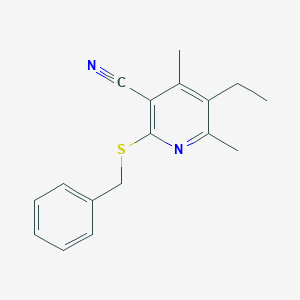
![1-(3,4-DIFLUOROBENZOYL)-4-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]PIPERAZINE](/img/structure/B5183166.png)
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
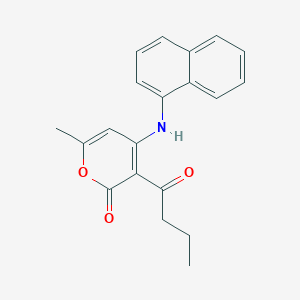
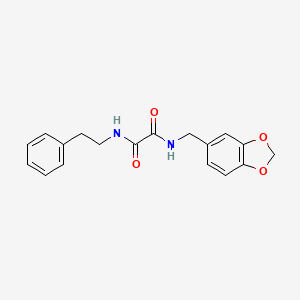
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)
![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)
![3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate](/img/structure/B5183223.png)
![Ethyl 2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride](/img/structure/B5183241.png)
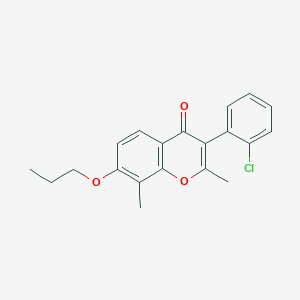
![3-(4-Fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea](/img/structure/B5183268.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5183276.png)
